molecular formula C14H13FN2O2 B5234539 2-(2-fluorophenoxy)-N-(3-pyridinylmethyl)acetamide

2-(2-fluorophenoxy)-N-(3-pyridinylmethyl)acetamide

Cat. No. B5234539
M. Wt: 260.26 g/mol
InChI Key: CXFPUCCUAHUHNS-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenoxy)-N-(3-pyridinylmethyl)acetamide is part of a class of organic compounds known for their diverse range of biological activities. Its synthesis and characterization involve complex chemical reactions aimed at introducing specific functional groups that afford the compound its unique properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions starting from primary compounds like 3-fluoro-4-cyanophenol or other halogenated phenols and pyridines, leading to the introduction of the acetamide group through various catalytic and coupling reactions (Yang Man-li, 2008).

Molecular Structure Analysis

Spectroscopic techniques such as IR, 1H NMR, and elemental analysis are crucial for the identification and characterization of the synthesized compounds. These techniques provide detailed information on the molecular structure, including the arrangement of atoms and the presence of specific functional groups that define the compound's chemical behavior (Yang Man-li, 2008).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-12-5-1-2-6-13(12)19-10-14(18)17-9-11-4-3-7-16-8-11/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFPUCCUAHUHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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